8-Bromo-5-fluoroquinoline
Overview
Description
8-Bromo-5-fluoroquinoline is a derivative of quinoline, a heterocyclic aromatic organic compound with a structure that includes a benzene ring fused to a pyridine ring. The presence of bromine and fluorine atoms on the quinoline scaffold can significantly alter the compound's reactivity and physical properties, making it a valuable intermediate for various chemical syntheses and applications in medicinal chemistry.
Synthesis Analysis
The synthesis of halogenated quinolines, such as this compound, often involves directed lithiation reactions, as described in the synthesis of 8-fluoro-3,4-dihydroisoquinoline . This key intermediate can then undergo various transformations, including fluorine-amine exchange and reduction-alkylation reactions, to yield novel quinoline derivatives. These derivatives can serve as building blocks for potential central nervous system drug candidates .
Molecular Structure Analysis
The molecular structure of halogenated quinolines is influenced by the position and nature of the halogen substituents. For instance, the structure of 7-bromoquinolin-8-ol shows that bromination occurs at the 7-position, and the presence of intermolecular and weak intramolecular hydrogen bonds leads to the formation of hydrogen-bonded dimers in the solid state . Similarly, the distorted orientation of the N1-(5-amino-2,4-difluorophenyl) group in a novel antibacterial 8-chloroquinolone indicates that steric repulsion between the C-8 halogen atom and the N-1 substituent can significantly affect the molecular conformation .
Chemical Reactions Analysis
Halogenated quinolines participate in various chemical reactions due to the reactivity of the halogen atoms. For example, the synthesis of (5-chloroquinolin-8-yl)-2-fluorobenzoate involves the reaction of 2-fluorobenzoyl chloride with 5-chloro-8-hydroxyquinoline . The halogen bond acts as a structure director in the formation of supramolecular characteristics, such as chains of centrosymmetric dimers . Additionally, the chlorination and iodination of 8-methylquinoline lead to the formation of 5-halo-8-methylquinolines, which can be further brominated to yield 5-halo-8-(bromomethyl)quinolines .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are influenced by the presence of
Scientific Research Applications
Synthesis and Biological Activities
- Synthesis and Biological Activities of Quinoline Derivatives : 8-Bromo-5-fluoroquinoline is used as a building block for synthesizing various quinoline derivatives. These compounds have shown significant antibacterial activity against both gram-positive and gram-negative bacteria, with some demonstrating notable antifungal properties (Abdel‐Wadood et al., 2014).
Chemical Functionalization
- Metalation and Functionalization : this compound undergoes processes like halogen/metal permutation and deprotonation, enabling the introduction of functional groups at specific positions. This process aids in the synthesis of various quinoline-based compounds (Ondi et al., 2005).
Drug Discovery Intermediate
- Key Intermediate in Drug Discoveries : This compound serves as a key intermediate in drug discovery processes. An example includes its use in synthesizing 5-bromo-2-methylamino-8-methoxyquinazoline, which is vital in medicinal chemistry (Nishimura & Saitoh, 2016).
Phototoxicity Reduction
- Phototoxicity Studies in Antibacterial Agents : Research indicates that modifications at the 8 position of quinoline, such as introducing a methoxy group, can significantly reduce the phototoxicity of fluoroquinolones, a class of antibacterial agents (Marutani et al., 1993).
Synthesis and Cytotoxic Studies
- Synthesis and In Vitro Cytotoxic Studies : The synthesis of 8-hydroxyquinoline derivatives, including those with halo groups like bromo and fluoro, has been explored. These compounds, and their metal complexes, have demonstrated increased antiproliferative activity against certain cancer cell lines, suggesting their potential in anticancer drug development (Kotian et al., 2021).
Antibacterial Evaluation
- Anticancer and Antibacterial Potential : Various quinoline derivatives, including those with bromo and fluoro substituents, have been evaluated for their anticancer and antibacterial properties. Some derivatives showed significant antiproliferative activity and potential for inducing cancer cell death (Köprülü et al., 2018).
Photoluminescence Studies
- Photoluminescence in Quinoline Derivatives : Studies on photoluminescence properties of 8-hydroxyquinoline derivatives, including those with bromo and fluoro groups, reveal shifts in luminescence wavelength and offer insights into their potential applications in materials science and sensor technology (Xinhua et al., 2007).
Photoremovable Protecting Group
- Use as Photoremovable Protecting Group : 8-Bromo-7-hydroxyquinoline has been investigated as a photoremovable protecting group, particularly in the context of two-photon excitation, offering potential applications in the study of cell physiology and controlled release of bioactive molecules (Zhu et al., 2006).
Antibacterial Synthesis and Toxicity
- Antibacterial Activity and Toxicity : The synthesis of 7-(isoindolin-5-yl)-4-oxoquinoline-3-carboxylic acids, including derivatives of 8-bromoquinoline, has demonstrated excellent antibacterial activity, especially against Gram-positive strains, and has been used in developing new antibacterial agents (Hayashi et al., 2002).
Fluorescent Indicator for Corrosion Monitoring
- Corrosion Monitoring via Fluorescent Indicator : 8-Hydroxyquinoline, a related compound, has been successfully used as a ferric ion-sensitive indicator in epoxy coatings for corrosion detection, demonstrating the potential of quinoline derivatives in industrial applications (Roshan et al., 2018).
Safety and Hazards
8-Bromo-5-fluoroquinoline is classified as a hazardous substance . It has been assigned the signal word 'Warning’ . The hazard statements associated with this compound are H302, H312, and H332 , indicating that it is harmful if swallowed, in contact with skin, or if inhaled . The precautionary statements include P261, P264, P270, P271, P280, P301 + P312 + P330, P302 + P352 + P312, P304 + P340 + P312, P363, P402 + P404, and P501 .
properties
IUPAC Name |
8-bromo-5-fluoroquinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrFN/c10-7-3-4-8(11)6-2-1-5-12-9(6)7/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUZLPGJFGCOKJJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90561534 | |
Record name | 8-Bromo-5-fluoroquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90561534 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
917251-99-1 | |
Record name | 8-Bromo-5-fluoroquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90561534 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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